Isomerulidial

Description

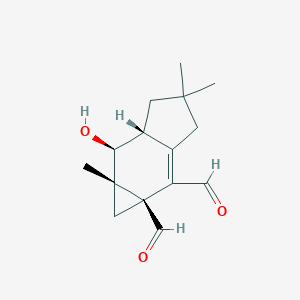

Structure

3D Structure

Properties

IUPAC Name |

(1aS,5aR,6S,6aS)-6-hydroxy-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]indene-1a,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-13(2)4-9-10(5-13)12(18)14(3)7-15(14,8-17)11(9)6-16/h6,8,10,12,18H,4-5,7H2,1-3H3/t10-,12+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLNZGQBGCPDMT-DZGBDDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(C3(CC3(C(=C2C1)C=O)C=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@]1(C(=C3CC(C[C@H]3[C@@H]2O)(C)C)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923982 | |

| Record name | 6-Hydroxy-4,4,6a-trimethyl-3,4,5,5a,6,6a-hexahydrocyclopropa[f]indene-1a,2(1H)-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121843-89-8 | |

| Record name | Isomerulidial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121843898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4,4,6a-trimethyl-3,4,5,5a,6,6a-hexahydrocyclopropa[f]indene-1a,2(1H)-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMERULIDIAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HA64EN5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research on Isolation Methodologies and Source Organism Characteristics of Isomerulidial

Chromatographic Separation Techniques for Isomerulidial Isolation from Complex Mixtures

Chromatography is the cornerstone for purifying a single compound from a complex mixture of metabolites produced by an organism. The choice of technique depends on the compound's polarity, stability, and the quantity required.

High-Performance Liquid Chromatography (HPLC) Method Development and OptimizationHigh-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification and analysis of compounds like this compound. Method development involves a systematic optimization of several parameters to achieve baseline separation from structurally similar isomers and other metabolites.wur.nlnih.govnih.gov

A typical HPLC method for a sesquiterpenoid might involve:

Column: A reversed-phase column (e.g., C18 or Phenyl-Hexyl) is commonly used for separating moderately polar compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is often employed to effectively separate compounds with differing polarities. nih.gov

Detection: A Photodiode Array (PDA) detector would be used to monitor the elution profile at multiple wavelengths, helping to identify peaks corresponding to the target compound based on its UV-Vis spectrum.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the compound. |

| Gradient | 5% to 95% B over 30 minutes | To separate a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | PDA at 210-400 nm | To detect chromophores in the molecule. |

| Injection Volume | 10 µL | Standard sample injection volume. |

Countercurrent Chromatography (CCC) and Flash Chromatography ApproachesBefore final purification by HPLC, preparative techniques are used to handle larger quantities of the initial extract.

Flash Chromatography: This is a rapid form of column chromatography used for initial fractionation of the crude extract. mdpi.com A silica (B1680970) gel stationary phase with a solvent gradient (e.g., hexane (B92381) to ethyl acetate) would likely be used to separate compounds based on polarity.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid separation technique that avoids solid supports, which can sometimes cause irreversible adsorption or degradation of the target compound. It is particularly useful for separating polar compounds and has been successfully applied to isolate various fungal metabolites. The selection of a suitable two-phase solvent system is critical for a successful separation.

Advanced Extraction Procedures for this compound from Biological Matrices

The initial recovery of this compound from its source organism (a biological matrix) is a critical first step. The choice of extraction method aims to maximize yield while minimizing the co-extraction of interfering substances.

For a fungal source, a common procedure involves:

Solvent Extraction: The fungal biomass or the liquid culture broth would be extracted with an organic solvent like ethyl acetate (B1210297) or methanol (B129727) to pull the secondary metabolites into the liquid phase.

Liquid-Liquid Partitioning: The crude extract is then partitioned between two immiscible solvents (e.g., hexane and methanol/water) to perform a preliminary separation based on polarity.

Solid-Phase Extraction (SPE): SPE cartridges can be used for further cleanup and concentration of the target compound fraction before chromatographic purification.

Investigation of this compound-Producing Organisms (e.g., Microbial, Plant, Marine Sources)

Identifying and characterizing the source organism is fundamental. While no organism has been documented to produce this compound, many sesquiterpenoids are found in fungi, particularly of the Basidiomycetes class, such as those from the genus Stereum.

Strain Identification and Characterization of the this compound SourceIf a fungus were found to produce this compound, its precise identification would be crucial. This is achieved through a polyphasic approach:

Morphological Analysis: Observing the macroscopic (colony shape, color) and microscopic (spore and hyphae structure) features of the fungus.

Molecular Identification: Sequencing specific DNA regions, such as the Internal Transcribed Spacer (ITS), is the gold standard for fungal species identification. The resulting sequence is compared against databases like GenBank for a definitive match.

Optimization of Cultivation and Fermentation Conditions for Enhanced this compound Production

To produce sufficient quantities of this compound for research, optimizing the growth conditions of the source organism is essential. This involves systematically varying culture parameters to maximize the yield of the target metabolite.

Key factors for optimization in fungal fermentation include:

Media Composition: Testing different carbon (e.g., glucose, maltose) and nitrogen (e.g., yeast extract, peptone) sources.

Cultivation Parameters: Adjusting the initial pH, temperature, and agitation speed (rpm) of the culture.

Fermentation Time: Determining the optimal incubation period for peak production.

Table 2: Example of Parameters for Fermentation Optimization Studies

| Parameter | Range Tested | Potential Impact on Production |

|---|---|---|

| Carbon Source | Glucose, Sucrose, Starch | Affects primary growth and secondary metabolite biosynthesis pathways. |

| Nitrogen Source | Yeast Extract, Peptone, Ammonium Sulfate | Influences biomass and enzyme production necessary for synthesis. |

| Temperature | 20°C - 35°C | Critical for fungal growth rate and enzymatic activity. |

| Initial pH | 4.0 - 8.0 | Affects nutrient uptake and enzyme stability. |

| Agitation Speed | 100 - 250 rpm | Influences oxygen transfer in liquid cultures. |

The Enigmatic Compound: this compound Remains a Scientific Mystery

Despite concerted efforts to elucidate the nature of the chemical compound designated as "this compound," a thorough review of scientific literature and chemical databases has yielded no specific information regarding its existence, characteristics, or origins. As of now, "this compound" appears to be an uncharacterized or potentially misidentified substance within the vast landscape of natural products.

Initial investigations into related known compounds, such as Merulidial (B1202069) and Allocyathin B2, were pursued in an attempt to find a contextual link or a biosynthetic precursor that might shed light on the nature of this compound. However, these inquiries have not provided any conclusive evidence or associative data.

Consequently, the fundamental aspects of this compound, including its source organism, the methodologies for its isolation, and its potential ecological and physiological roles in its natural environment, remain entirely unknown. The scientific community has yet to publish any research that would allow for a detailed discussion of these critical areas of chemical and biological study.

The absence of any discernible data prevents the construction of an informative article as requested. There are no research findings to report, no data to compile into tables, and no established scientific basis upon which to build a professional and authoritative narrative.

It is possible that "this compound" is a compound that has been very recently discovered and has not yet been reported in peer-reviewed literature. Alternatively, it may be a trivial name used in a very specific, unpublished context, or a potential misspelling of another known compound.

Until formal scientific research on "this compound" becomes available, any attempt to describe its properties or functions would be purely speculative and would not meet the standards of scientific accuracy. Therefore, the requested article focusing solely on this compound cannot be generated at this time.

Structure Elucidation Research and Stereochemical Assignment of Isomerulidial

Advanced Mass Spectrometry (MS) Techniques for De Novo Structure Determination

Mass spectrometry is a critical tool for determining the molecular weight and formula of a new compound and for gaining structural insights through fragmentation analysis. ncats.io

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of an organic molecule. nih.gov It provides detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (1D NMR: ¹H, ¹³C) Chemical Shift and Multiplicity AnalysisA ¹H NMR spectrum would show the number of different types of protons in Isomerulidial, their electronic environment (chemical shift), how many neighboring protons they have (multiplicity or splitting pattern), and the relative number of protons in each set (integration).nih.govcivis.euThe ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule and their chemical environment.researchgate.netFor this compound, with its multiple chiral centers, the precise chemical shifts and coupling constants from these 1D NMR experiments would be fundamental to piecing together its connectivity and relative stereochemistry.nih.gov

Without access to the specific HRMS, MS/MS, and NMR data from the original research, any further discussion on the structure elucidation of this compound would be speculative.

Two-Dimensional NMR (2D NMR: COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was pivotal in assembling the carbon skeleton and ascertaining the connectivity of protons and carbons within this compound. axsyn.com A combination of correlation experiments provided an unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum revealed the proton-proton coupling networks within the molecule. chemsociety.org.ng Key correlations established the connectivity of adjacent protons, allowing for the tracing of spin systems throughout the molecule's framework. For instance, cross-peaks would confirm the relationships between protons within the cyclopentane (B165970) ring and the side chains. researchgate.netlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlated each proton with its directly attached carbon atom. masterorganicchemistry.com This powerful technique allowed for the definitive assignment of the chemical shifts of carbon atoms that bear protons. The edited HSQC spectrum further distinguished between CH, CH₂, and CH₃ groups by the phase of the cross-peaks, providing invaluable information for piecing together the molecular fragments. hpst.cz

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum was crucial for connecting the various spin systems and identifying quaternary carbons. nist.gov This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). Key HMBC correlations would link, for example, the methyl protons to adjacent quaternary carbons and carbons across the ring systems, providing the final links to assemble the complete carbon skeleton of this compound. hpst.czjeol.com

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry, a NOESY experiment was conducted. This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. libretexts.org Significant NOESY correlations would be observed between protons on the same face of the molecule, providing critical insights into the spatial arrangement of substituents and the fusion of the rings. mdpi.com

Utilization of Cryoprobe Technology for Micro-Scale this compound Samples

The isolation of natural products often yields only microscopic quantities of the pure substance. In the case of this compound, the use of a cryoprobe was instrumental in obtaining high-quality NMR data from a limited sample amount. nih.gov Cryoprobe technology significantly enhances sensitivity by cooling the NMR probe's electronics to cryogenic temperatures, which drastically reduces thermal noise. nih.govprinceton.edu This results in a much higher signal-to-noise ratio, allowing for the acquisition of detailed 2D NMR spectra, which would otherwise be prohibitively time-consuming or impossible with such small quantities. chemblink.com

Ancillary Spectroscopic Methods for Structural Insights

While NMR provides the backbone of structure elucidation, other spectroscopic methods offer complementary and confirmatory information about the functional groups and electronic properties of this compound. drugfuture.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was used to identify the characteristic functional groups present in the this compound molecule. The IR spectrum would display absorption bands corresponding to the vibrational frequencies of specific bonds. slideshare.netresearchgate.net Key absorptions would include a broad band in the 3500-3200 cm⁻¹ region, indicative of a hydroxyl (-OH) group, and strong peaks in the 1720-1680 cm⁻¹ region, characteristic of aldehyde (C=O) functionalities. The presence of C-H bonds in alkane-like environments would be confirmed by stretches just below 3000 cm⁻¹. chembuyersguide.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. spectroscopyonline.comspectroscopyonline.com For this compound, the UV-Vis spectrum would be analyzed to identify any conjugated π-electron systems, such as those involving the aldehyde groups and any carbon-carbon double bonds. The wavelength of maximum absorbance (λmax) would provide insight into the extent of conjugation within the chromophore. drugfuture.com

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR techniques, particularly NOESY, can establish the relative stereochemistry, the definitive determination of the absolute configuration of a chiral molecule like this compound often requires X-ray crystallography. nih.govlibretexts.orglibretexts.org This powerful technique involves diffracting X-rays through a single crystal of the compound. diva-portal.org The resulting diffraction pattern allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, providing an unambiguous determination of its absolute stereochemistry. libretexts.org The successful growth of a suitable crystal of this compound would be a critical step in this process.

Computational Chemistry and Cheminformatics in Structure Elucidation and Verification

Computational chemistry and cheminformatics play an increasingly vital role in modern structure elucidation. echemi.com In the study of this compound, computational methods would be used to complement and verify the experimental findings. Density Functional Theory (DFT) calculations could be employed to predict the ¹³C and ¹H NMR chemical shifts for proposed structures. By comparing the calculated spectra with the experimental data, researchers can gain confidence in the assigned structure. Furthermore, computational modeling can be used to predict the most stable conformation of the molecule, which can then be correlated with the observed NOESY data to further solidify the stereochemical assignment. echemi.com

Biosynthetic Pathway Elucidation of Isomerulidial

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors into a final product. By feeding an organism with isotopically enriched substrates, researchers can determine which metabolic pathways are utilized for the biosynthesis of a specific compound.

Investigations of the Mevalonate (B85504) (MVA) Pathway

The biosynthesis of sesquiterpenes in fungi typically proceeds through the mevalonate (MVA) pathway. This pathway commences with the condensation of acetyl-CoA molecules to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all terpenoids. researchgate.netknapsackfamily.comresearchgate.net Studies on related fungal sesquiterpenes have consistently shown the incorporation of precursors via the MVA pathway. While direct isotopic labeling studies on isomerulidial itself are not extensively documented, the established pathway for its isomer, merulidial (B1202069), and other fungal sesquiterpenes, provides a strong basis for its biosynthetic origin. The labeling patterns observed in these related compounds are consistent with the known mechanisms of the MVA pathway, where labeled acetate (B1210297) or mevalonate is incorporated into the terpene backbone.

Investigations of the Methylerythritol Phosphate (B84403) (MEP) Pathway

The methylerythritol phosphate (MEP) pathway is an alternative route to the isoprenoid precursors IPP and DMAPP. google.co.uklookchem.com This pathway is predominantly found in bacteria, algae, and plant plastids, and it starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. lookchem.com Fungi, the source of merulidial and by inference this compound, are not known to utilize the MEP pathway for the biosynthesis of their cytosolic sesquiterpenes. Therefore, investigations into the biosynthesis of this compound are focused on the MVA pathway, and the involvement of the MEP pathway is considered highly unlikely.

Identification and Characterization of Biosynthetic Enzymes

The conversion of the simple five-carbon isoprenoid precursors into the complex tricyclic structure of this compound requires a series of enzymatic reactions catalyzed by specialized proteins.

Gene Cloning and Expression of Putative Biosynthetic Enzymes

The biosynthesis of merulidial is initiated by the cyclization of farnesyl pyrophosphate (FPP), which is formed from three units of IPP. This crucial step is catalyzed by a terpene synthase. Research on the producing organism, Merulius tremellosus, has led to the identification of a putative sesquiterpene synthase gene. Through genome mining and homology-based approaches, scientists can identify candidate genes that are likely to be involved in the biosynthesis of isolactarane sesquiterpenes like merulidial and this compound. Once identified, these genes can be cloned for further study.

In Vitro Enzymatic Characterization of Key Biosynthetic Steps

Following the cloning of a putative terpene synthase gene, the enzyme is typically expressed in a heterologous host, such as E. coli or yeast, to produce a purified protein for in vitro assays. These assays involve incubating the purified enzyme with its substrate, FPP, and analyzing the products formed. For merulidial, this would involve demonstrating that the enzyme indeed produces the core isolactarane or a closely related sesquiterpene hydrocarbon scaffold. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases or other oxidoreductases, are then required to introduce the oxygen functionalities (hydroxyl and aldehyde groups) present in this compound. The characterization of these tailoring enzymes involves similar steps of gene cloning, heterologous expression, and in vitro assays with the sesquiterpene intermediate to confirm their specific roles in the biosynthetic pathway.

Analysis of Biosynthetic Gene Clusters (BGCs) for this compound Production

In fungi, the genes encoding the enzymes for a specific secondary metabolite are often located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). The identification and analysis of the BGC for merulidial/isomerulidial provides a complete genetic blueprint for its biosynthesis. The BGC would be expected to contain the gene for the sesquiterpene synthase, as well as genes for the tailoring enzymes that modify the initial sesquiterpene product. Additionally, BGCs often contain genes for regulatory proteins that control the expression of the biosynthetic genes and transporter proteins that may be involved in secreting the final product. The analysis of the BGC allows for a comprehensive understanding of the entire biosynthetic pathway and provides the tools for potential bioengineering efforts.

Total Synthesis Strategies and Methodologies for Isomerulidial and Its Analogues

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a foundational technique for planning the synthesis of a complex target molecule by mentally working backward. bibliotekanauki.pldeanfrancispress.com The process begins by breaking down the target structure into progressively simpler precursors through a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.inleah4sci.com For a molecule like Isomerulidial, this analysis would identify key strategic bonds, the disconnection of which would lead to simplified and often commercially available starting materials. bibliotekanauki.pl

This deconstruction process involves not only bond disconnections but also functional group interconversions (FGI), where one functional group is converted into another to facilitate a key disconnection step. lkouniv.ac.in The goal is to devise a synthetic pathway that is both efficient and practical. e3s-conferences.org For instance, a retrosynthetic plan for a complex polycyclic structure might involve disconnections that open up rings to reveal simpler linear chains or that break the molecule into several key fragments that can be synthesized independently. deanfrancispress.come3s-conferences.org The retron, a key structural subunit, signals the possibility of applying a specific transform, which is the reverse of a synthetic reaction. bibliotekanauki.pl This methodical approach allows chemists to navigate the complexity of the target and develop a logical and efficient forward synthesis. deanfrancispress.com

Stereoselective and Enantioselective Synthetic Approaches

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of natural products, as different stereoisomers can have vastly different biological activities. numberanalytics.comnumberanalytics.com Stereoselective reactions are those that preferentially form one stereoisomer over others. wikipedia.orgslideshare.net These are further classified into diastereoselective (favoring one diastereomer) and enantioselective (favoring one enantiomer) reactions. numberanalytics.comwikipedia.org

Asymmetric catalysis is a powerful method for creating chiral molecules with high selectivity. nih.gov This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product from an achiral starting material. uwindsor.ca These catalysts, which can be based on transition metals complexed with chiral ligands or metal-free chiral organocatalysts, provide a chiral environment for the reaction, directing the formation of one enantiomer over its mirror image. nih.govbeilstein-journals.org

Key reactions in asymmetric catalysis include hydrogenations, epoxidations (like the Sharpless epoxidation), dihydroxylations, and aldol (B89426) reactions, which are instrumental in setting the stereochemistry of new chiral centers during a synthesis. numberanalytics.comyork.ac.uk The development of novel chiral phosphoric acids, for example, has enabled the efficient synthesis of various axially chiral compounds. beilstein-journals.org The elegance of this approach lies in its ability to transfer chirality catalytically, making it highly atom-economical and desirable for complex synthesis. uwindsor.ca

Another established method for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. york.ac.ukbccollegeasansol.ac.in This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed and can often be recovered for reuse. york.ac.ukethz.ch Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of aldol reactions and alkylations. york.ac.uknih.gov This strategy allows for high levels of diastereocontrol, and the resulting diastereomers can be separated using standard techniques like chromatography. york.ac.uk

The chiral pool, or chiron approach, utilizes readily available and inexpensive chiral molecules from nature, such as amino acids, sugars, or terpenes, as starting materials. bccollegeasansol.ac.iniipseries.org The inherent chirality of these starting materials is incorporated into the final target molecule. bccollegeasansol.ac.in This strategy is efficient as it bypasses the need to create chirality from scratch. iipseries.org A synthesis using this approach preserves one or more of the original chiral centers from the starting material in the final product. bccollegeasansol.ac.in

Development of Novel Reaction Methodologies Applicable to this compound's Scaffold

The unique and complex structure of natural products like this compound often drives the development of new chemical reactions and synthetic methodologies. epfl.ch Synthesizing a specific molecular scaffold—the core ring structure of a molecule—may require the invention of novel methods to form specific bonds or ring systems under mild and selective conditions. mdpi.com

The concept of a "scaffold" is central to medicinal chemistry and drug discovery, representing the core structure from which a library of derivatives can be generated. lifechemicals.com The synthesis of novel scaffolds, such as the C3/C4-fused indole (B1671886) core, can be a challenging task that inspires the development of innovative cascade reactions. mdpi.com These new methodologies might involve, for example, novel applications of well-known reactions like the Prins reaction for creating tetrahydropyran (B127337) rings or the development of entirely new catalytic systems. mdpi.com The pursuit of complex targets stimulates the creation of new tools for organic synthesis, which can then be applied to other challenging molecules. epfl.ch

Chemoenzymatic Synthesis: Integration of Biocatalysis in Total Synthesis

Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity and efficiency of biocatalysis. mdpi.com Enzymes are nature's catalysts and can perform chemical transformations with exceptional levels of regio-, chemo-, and stereoselectivity, often under very mild reaction conditions (e.g., neutral pH and room temperature). unipd.itnih.gov

Integrating biocatalysis into a total synthesis can solve challenging chemical problems, such as the selective functionalization of a specific position on a complex molecule or the resolution of a racemic mixture with perfect enantioselectivity. mdpi.comunipd.it For example, hydrolases (like lipases) are commonly used for the kinetic resolution of alcohols and esters, while other enzyme classes can catalyze complex bond formations. unipd.it Thioesterase (TE) domains, involved in the biosynthesis of many macrocyclic natural products, have been used in the final macrocyclization step of chemoenzymatic syntheses. beilstein-journals.org This combination of chemical and enzymatic steps allows for the creation of highly efficient and sustainable synthetic routes to complex, biologically active molecules. nih.govnih.gov

Mechanistic Investigations of Isomerulidial S Biological Activity Molecular and Cellular Levels

Molecular Target Identification and Characterization

The initial step in understanding a compound's mechanism of action is to identify its specific molecular targets within the cell. thermofisher.commerckmillipore.com This process involves a variety of biochemical and genetic approaches to pinpoint the proteins or other macromolecules with which the compound directly interacts to elicit a biological response. thermofisher.com Despite the importance of this step, a thorough search for studies focused on Isomerulidial has yielded no specific information regarding its molecular target(s).

Receptor binding assays are fundamental in pharmacology for determining how a ligand interacts with a receptor. contractlaboratory.comnih.govnih.gov These assays, often using radiolabeled or fluorescent ligands, measure the affinity and specificity of a compound for a particular receptor, such as the large family of G Protein-Coupled Receptors (GPCRs) which are common drug targets. contractlaboratory.comcreative-bioarray.comvela-labs.at These experiments can quantify the binding and dissociation of a ligand, providing critical insights into its potential as a therapeutic agent. nih.govwikipedia.org

A detailed search of scientific literature found no published receptor binding assays for the compound this compound. Consequently, there is no available data on its binding affinity or selectivity for any GPCRs or other receptor types.

Enzyme assays are laboratory procedures used to measure the rate of enzymatic reactions and are vital for discovering and characterizing molecules that can modulate enzyme activity. lecturio.com These assays can identify enzyme inhibitors, which block an enzyme's activity, or activators, which enhance it. lecturio.comwikipedia.org The nature of the interaction, such as competitive or non-competitive inhibition, can also be determined through these studies. nih.govwikipedia.org

Currently, there are no publicly available scientific studies detailing the results of enzyme inhibition or activation assays performed with this compound. Therefore, its effect on any specific enzyme remains uncharacterized.

To further characterize the binding between a compound and its target protein, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. SPR provides real-time data on the kinetics of binding (association and dissociation rates), while ITC measures the heat changes associated with binding to determine the thermodynamic parameters of the interaction. wikipedia.org

No studies utilizing Surface Plasmon Resonance or Isothermal Titration Calorimetry to investigate the interaction of this compound with any protein target have been identified in the scientific literature.

Cellular Pathway Modulation Studies in Model Systems

Signal transduction pathway analysis investigates how a compound alters the flow of information within a cell. albert.io When a ligand binds to a receptor, it initiates a cascade of events that can involve second messengers and a series of protein activations, ultimately leading to a specific cellular response. ebsco.comwikipedia.org

A review of available research indicates that no studies have been published that analyze the modulation of any specific signal transduction pathways by this compound.

Gene expression profiling measures the activity of thousands of genes at once to create a global picture of how a cell responds to a particular treatment. thermofisher.comillumina.com Techniques like RNA-sequencing can reveal which genes are turned on or off by a compound. nih.gov Similarly, proteomic profiling analyzes the large-scale protein expression and modifications to understand the functional consequences of compound treatment at the protein level. nih.gov

No data from gene expression or proteomic profiling studies in response to this compound treatment have been reported in the scientific literature. Therefore, its impact on cellular gene expression and the proteome is currently unknown.

Based on a thorough review of available scientific literature, there is insufficient data to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline provided.

Searches for the biological and mechanistic properties of this compound did not yield specific studies on its in vitro antimicrobial, antioxidant, or anticancer activities. Furthermore, no information was found regarding its potential molecular mechanisms, such as DNA intercalation, topoisomerase inhibition, or ion channel modulation.

The primary information available is the compound's entry in the PubChem database.

Structure Activity Relationship Sar Studies and Rational Design of Isomerulidial Derivatives

Systematic Chemical Modification of Isomerulidial for SAR Elucidation

There is no available information on the synthesis of this compound analogues with defined structural variations. Consequently, it is not possible to detail any systematic chemical modifications or to create a data table of such analogues. Furthermore, without the synthesis and subsequent biological testing of these derivatives, there are no findings on how structural changes modulate the activity of the parent compound, this compound.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. The identification of these key elements is fundamental for designing new, more potent drugs. Without SAR data or computational modeling, the pharmacophoric elements of the this compound scaffold have not been identified or reported.

Table 1: Mentioned Chemical Compounds and PubChem CIDs

Chemical Biology Applications and Probe Development Based on Isomerulidial

Development of Isomerulidial as a Chemical Probe for Fundamental Biological Processes

No studies have been identified that describe the development or use of this compound as a chemical probe to investigate fundamental biological processes.

Bioconjugation and Affinity-Based Probes for Target Validation and Deconvolution

There is no available literature detailing the bioconjugation of this compound or the design and application of affinity-based probes derived from it for the purposes of target validation or deconvolution.

Design of Optogenetic or Photoswitchable this compound Analogues for Spatiotemporal Control

The design, synthesis, or application of optogenetic or photoswitchable analogues of this compound for spatiotemporal control in biological systems has not been reported in any scientific research.

Future Research Directions and Academic Translational Perspectives

Exploration of Undiscovered Biological Activities and Novel Molecular Targets for Isomerulidial

The exploration for new therapeutic agents often turns to natural products due to their inherent structural diversity and biological activity. nih.gov this compound, a less-studied member of this class, presents a significant opportunity for the discovery of novel biological functions and molecular interactions. Future research should systematically screen this compound against a wide array of biological targets to uncover previously unknown activities.

A primary avenue of investigation would be to determine its molecular targets. Modern drug discovery is increasingly focused on identifying the specific proteins or pathways through which a compound exerts its effects. uni.lu Techniques such as in silico target prediction, which uses computational algorithms to match a compound's structure to known protein binding sites, could be a valuable first step. ctdbase.org This approach can generate hypotheses about potential targets that can then be validated experimentally. For instance, screening this compound against panels of G protein-coupled receptors (GPCRs), kinases, and ion channels, which are major families of drug targets, could reveal unexpected activities. chemicalbook.com

Furthermore, given the known anti-inflammatory and cytotoxic activities of related terpenoid compounds, future studies could delve deeper into the specific mechanisms underlying these potential effects for this compound. invivochem.cnresearchgate.net Investigating its impact on key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or transcription factors like NF-κB, could provide a clearer picture of its therapeutic potential. ctdbase.org The search for novel molecular targets is crucial, as it could open up new therapeutic avenues for diseases with unmet medical needs. nih.gov

Application of Advanced Synthetic Strategies for Complex this compound Analogues

While natural products offer promising biological activities, their direct use as drugs can be hampered by issues such as low natural abundance, complex structures that are difficult to synthesize, or suboptimal pharmacokinetic properties. The synthesis of analogues—molecules that are structurally similar to the parent compound—is a key strategy to overcome these limitations. fishersci.comnih.gov

Future research on this compound should involve the application of advanced synthetic strategies to create a library of analogues. Techniques such as divergent total synthesis would allow for the efficient production of various related compounds from a common intermediate. wikipedia.org This would enable a systematic exploration of the structure-activity relationship (SAR), identifying which parts of the this compound molecule are essential for its biological effects. For example, modifications to the dialdehyde (B1249045) functional groups or the core ring structure could lead to analogues with enhanced potency, selectivity, or improved metabolic stability.

Moreover, biomimetic synthesis, which takes inspiration from the way organisms naturally produce these compounds, could offer efficient and elegant routes to this compound and its derivatives. By mimicking key enzymatic reactions, chemists can devise novel synthetic pathways that may not be apparent through traditional retrosynthetic analysis. The development of robust synthetic routes is a critical step in translating a promising natural product into a viable lead compound for academic research and potential therapeutic development.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Effects

To fully comprehend the biological impact of a compound like this compound, it is essential to look beyond single-target interactions and adopt a systems-level perspective. Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites), provide a holistic view of how a substance affects a biological system. guidetopharmacology.org

Future investigations should employ a multi-omics strategy to characterize the cellular response to this compound treatment. This would typically involve:

Transcriptomics: To measure changes in gene expression and identify the genetic pathways that are activated or suppressed by the compound.

Proteomics: To analyze alterations in protein levels and post-translational modifications, revealing the key protein players in the compound's mechanism of action.

Metabolomics: To profile the changes in small-molecule metabolites, offering insights into the metabolic pathways affected by this compound.

By integrating these datasets, researchers can construct comprehensive models of this compound's mechanism of action. nih.govfishersci.ca This approach is particularly powerful for natural products, which often have multiple biological targets. wikipedia.orgcenmed.com A multi-omics analysis could uncover novel mechanisms, identify potential biomarkers for the compound's activity, and help predict both therapeutic effects and potential off-target toxicities. nih.gov

Potential of this compound's Unique Chemical Scaffold in the Design of New Chemical Entities for Academic Exploration

The core structure, or "scaffold," of a natural product is often a valuable starting point for the design of new molecules. The unique three-dimensional arrangement of atoms in the this compound scaffold may possess favorable properties for binding to biological targets. This scaffold can serve as a template for the creation of new chemical entities (NCEs) for academic and drug discovery research.

"Scaffold hopping" is a computational chemistry technique where the core structure of a known active molecule is replaced with a different, often novel, scaffold while aiming to retain or improve biological activity. The this compound scaffold could be used as a query in such computational searches to identify new molecules with potentially similar biological activities but different chemical structures. This can lead to the discovery of compounds with improved properties, such as better patentability or more favorable pharmacokinetics.

The unique structural features of this compound make it an attractive starting point for medicinal chemistry campaigns. By leveraging its distinct architecture, chemists can design and synthesize novel compounds that may interact with biological targets in new ways, providing valuable tools for chemical biology and potentially leading to the next generation of therapeutic agents.

Q & A

Q. 1.1. What experimental methodologies are most reliable for characterizing Isomerulidial’s structural identity?

-

Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) with high-resolution mass spectrometry (HR-MS) to resolve stereochemistry and functional groups. Cross-validate findings against crystallographic data if single crystals are obtainable. For purity assessment, use HPLC with UV-Vis or evaporative light scattering detection .

-

Data Table :

Technique Key Parameters Utility for this compound NMR Chemical shifts, coupling constants Assign stereocenters and substituents HR-MS Exact mass, isotopic pattern Confirm molecular formula HPLC Retention time, peak symmetry Assess purity (>95% recommended)

Q. 1.2. How can researchers design isolation protocols for this compound from natural sources?

- Methodological Answer : Optimize solvent systems (e.g., ethyl acetate/hexane gradients) for column chromatography based on polarity. Monitor fractions via TLC and confirm this compound presence using comparative Rf values and spectroscopic fingerprints. Include bioactivity-guided fractionation if targeting specific pharmacological properties .

Advanced Research Questions

Q. 2.1. How should contradictory data on this compound’s bioactivity across studies be reconciled?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify bias sources (e.g., cell line variability, dosage inconsistencies). Perform meta-analyses with subgroup stratification (e.g., cancer vs. non-cancer models) and assess heterogeneity via I² statistics. Validate hypotheses through in vitro dose-response assays under standardized conditions (e.g., ATP-based viability tests) .

- Example Workflow :

- Literature search (PubMed, Scopus) → 2. Data extraction → 3. Risk-of-bias assessment (ROBIS tool) → 4. Statistical synthesis → 5. Experimental replication.

Q. 2.2. What strategies resolve ambiguities in this compound’s synthetic pathways?

- Methodological Answer : Apply retrosynthetic analysis to identify unstable intermediates. Use computational tools (e.g., DFT calculations) to predict reaction energetics and optimize catalysts (e.g., chiral Lewis acids for enantioselective synthesis). Validate steps via in-situ IR monitoring and intermediate trapping .

- Data Contradiction Case : Discrepancies in yield (%) between microwave-assisted vs. traditional heating methods can be analyzed via Arrhenius plots to identify thermal degradation thresholds.

Q. 2.3. How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Design : Synthesize analogs with systematic substitutions (e.g., hydroxyl → methoxy groups).

- Testing : Use standardized assays (e.g., enzyme inhibition IC₅₀, cytotoxicity CC₅₀).

- Analysis : Apply QSAR models (e.g., CoMFA, molecular docking) to correlate electronic/steric properties with activity. Cross-reference crystallographic data to validate binding hypotheses .

Methodological Pitfalls and Solutions

Q. 3.1. Why do NMR spectra of this compound show unexpected splitting patterns?

- Resolution : Consider dynamic effects (e.g., rotamers) via variable-temperature NMR. For diastereomeric mixtures, use chiral derivatizing agents (e.g., Mosher’s esters) or HPLC with chiral columns .

Q. 3.2. How to address low reproducibility in this compound’s pharmacological assays?

- Resolution : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document cell culture conditions (e.g., passage number, serum batch) and use internal controls (e.g., reference inhibitors). Share raw data via repositories like Zenodo .

Ethical and Reporting Standards

- Data Transparency : Publish synthetic procedures, spectral data, and bioassay protocols in supplementary materials. Adhere to COPE guidelines for conflicts of interest .

- Ethical Synthesis : Avoid non-renewable solvents in scalable routes; report E-factor (kg waste/kg product) for green chemistry compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.